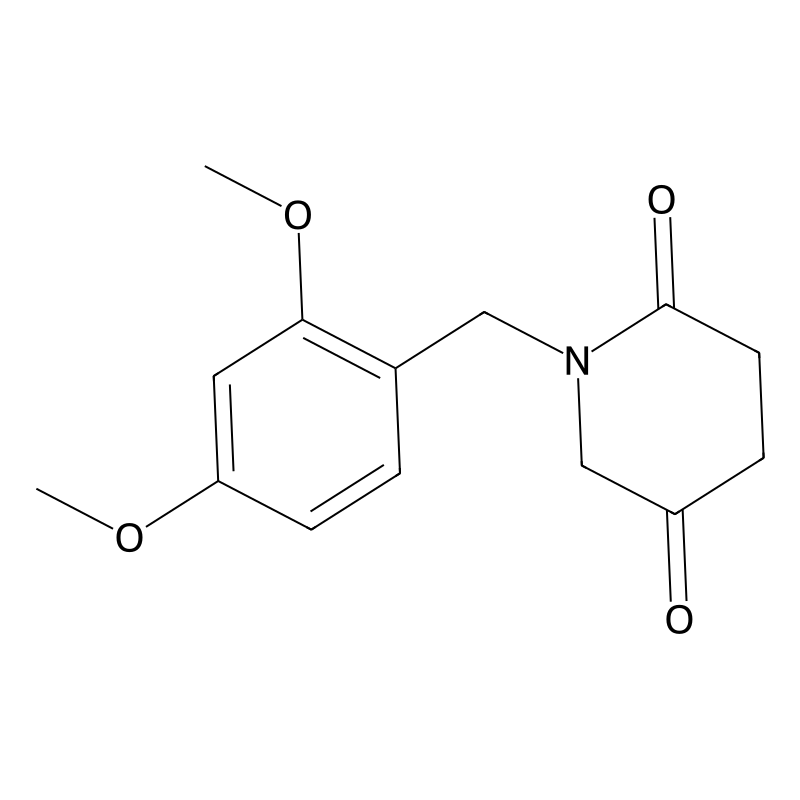

1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: Information on the compound can be found in chemical databases such as PubChem , which provides details on its structure, identifiers, and basic calculated properties.

- Commercial Availability: Some commercial suppliers offer the compound, but information on its applications is not readily available [, ].

1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione is a piperidine derivative characterized by its unique structure, which includes a piperidine ring and a benzyl group substituted with two methoxy groups at the 2 and 4 positions. The molecular formula for this compound is C₁₄H₁₇N₁O₄, and it has a molecular weight of approximately 263.29 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

- Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or amines.

- Reduction: The compound can be reduced to yield corresponding alcohol derivatives.

- Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds or amines.

These reactions make it a versatile intermediate in organic synthesis.

- Antidepressant Activity: Piperidine derivatives are known to interact with neurotransmitter systems.

- Antimicrobial Properties: Some related compounds have shown potential against bacterial and fungal strains.

Further research is necessary to elucidate the specific biological activities of this compound.

Several methods can be employed to synthesize 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione:

- Starting Materials: The synthesis typically begins with commercially available piperidine derivatives and appropriate benzyl halides.

- Reflux Conditions: The reaction may require refluxing in a suitable solvent (e.g., ethanol) to facilitate the formation of the desired product.

- Purification: Post-reaction purification techniques such as recrystallization or chromatography may be employed to isolate the compound.

Detailed synthetic routes are often proprietary or unpublished, necessitating further exploration in academic literature.

1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione has potential applications in various fields:

- Pharmaceutical Development: It may serve as an intermediate in the synthesis of novel therapeutics.

- Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione. Here are a few notable examples:

| Compound Name | Structure Features | Distinguishing Characteristics |

|---|---|---|

| 1-(4-Methoxybenzyl)-piperidine-2,4-dione | One methoxy group on benzyl | Different substitution pattern |

| 1-(3-Methoxybenzyl)-piperidine-2,4-dione | One methoxy group on benzyl | Variation in methoxy position |

| N-Benzyloxycarbonyl-piperidine-2-one | No dimethoxy substitution | Different functional group |

These compounds highlight the uniqueness of 1-(2,4-Dimethoxy-benzyl)-piperidine-2,5-dione due to its specific methoxy substitutions and piperidine framework.